molecular formula C7H4BrN3O B7903883 6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde

6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde

Cat. No.: B7903883
M. Wt: 226.03 g/mol
InChI Key: DVOWBRXCIMGCHJ-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazo ring fused to a pyridazine ring. The presence of a bromine atom at the 6th position and an aldehyde group at the 3rd position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-bromo-2-aminopyridine with glyoxal in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

    Oxidation: 6-Bromoimidazo[1,2-b]pyridazine-3-carboxylic acid.

    Reduction: 6-Bromoimidazo[1,2-b]pyridazine-3-methanol.

    Substitution: Various substituted imidazo[1,2-b]pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde largely depends on its application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with molecular targets within cells. The exact pathways and molecular targets can vary, but they often involve binding to active sites or altering the function of proteins .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde
  • 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

Uniqueness

6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-bromoimidazo[1,2-b]pyridazine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOWBRXCIMGCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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